3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride
Overview
Description
. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride can be synthesized through various methods. One common approach involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with thionyl chloride . The reaction typically occurs under anhydrous conditions and requires a catalyst to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and corrosive nature of fluorinated compounds. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Dimerization: Under the action of triethylamine, it can dimerize to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, methanesulfonyl chloride, and ethyl chlorosulfate . Reaction conditions often involve anhydrous environments and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride can produce bistrifluoromethylketene .
Scientific Research Applications
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of propanoyl fluoride, 3,3,3-trifluoro-2-(trifluoromethyl)- involves its high reactivity due to the presence of multiple fluorine atoms. These atoms create a highly electronegative environment, making the compound a strong electrophile. This property allows it to react readily with nucleophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated intermediates .
Properties
CAS No. |
382-22-9 |
---|---|
Molecular Formula |
C4HF7O |
Molecular Weight |
198.04 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanoyl fluoride |
InChI |
InChI=1S/C4HF7O/c5-2(12)1(3(6,7)8)4(9,10)11/h1H |
InChI Key |
PNIDBKALSVNXJB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.